molecular formula C10H9ClN4O3 B2464258 7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole CAS No. 503561-69-1

7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole

Cat. No.: B2464258
CAS No.: 503561-69-1
M. Wt: 268.66
InChI Key: KHYBAGRZSWCICT-UHFFFAOYSA-N
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Description

7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzoxadiazole ring substituted with chloro, nitro, and pyrrolidinyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole typically involves the nucleophilic substitution reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with pyrrolidine. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The pyrrolidinyl group can undergo oxidation to form corresponding N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are typically used.

Major Products Formed

    Nucleophilic Substitution: Various substituted benzoxadiazole derivatives.

    Reduction: 7-Chloro-4-amino-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole.

    Oxidation: N-oxide derivatives of the pyrrolidinyl group.

Scientific Research Applications

7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole has several applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting amines and amino acids due to its high sensitivity and selectivity.

    Biology: Employed in the study of enzyme activities and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound can bind to proteins and enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl): A closely related compound used as a fluorescent labeling reagent.

    4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ): Another derivative used for similar applications in fluorescence studies.

Uniqueness

7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole is unique due to the presence of the pyrrolidinyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other benzoxadiazole derivatives and contributes to its versatility in various research fields.

Properties

IUPAC Name

7-chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O3/c11-6-5-7(14-3-1-2-4-14)10(15(16)17)9-8(6)12-18-13-9/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYBAGRZSWCICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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